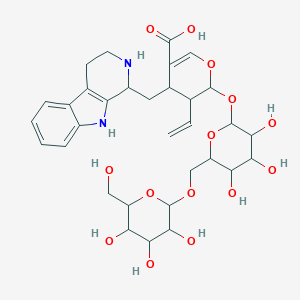
Hunterioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hunterioside is a natural compound that belongs to the class of iridoid glycosides. It is found in the plant Hunteria umbellata, which is commonly found in tropical regions of Africa. This compound has been the subject of extensive research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- First Synthesis of Hunterioside : A study by Ohmori, Takayama, and Aimi (1999) successfully synthesized this compound, confirming its structure as the first example of a monoterpenoid indole alkaloid carrying a disaccharide. This synthesis involved tryptamine, secologanin, and a newly-developed glucosyl donor, providing crucial insights into its molecular structure (Ohmori, Takayama, & Aimi, 1999).
Natural Occurrence and Isolation
- Isolation from Natural Sources : Subhadhirasakul et al. (1994) isolated this compound from Hunteria zeylanica, marking it as the first discovery of a bioside congener of monoterpenoid indole alkaloid glucosides. This was significant in understanding its natural occurrence and potential biological roles (Subhadhirasakul et al., 1994).
Applications in Biomedical Research
- Hunter Syndrome Research : Studies related to Hunter syndrome, a lysosomal storage disorder, often involve compounds and enzymes that have similar naming conventions but are distinct from this compound. For example, research by Hordeaux et al. (2018) on adeno-associated virus 9 expressing iduronate-2-sulfatase in rhesus macaques provides insights into potential therapies for Hunter syndrome (Hordeaux et al., 2018). However, this is not directly related to this compound.
Potential Therapeutic Applications
- Anti-Obesity and Antihyperlipidaemic Effects : Adeneye, Adeyemi, and Agbaje (2010) investigated the anti-obesity and antihyperlipidaemic activities of Hunteria umbellata, which suggests potential therapeutic uses for compounds such as this compound. Their study showed effects mediated via inhibition of intestinal lipid absorption and cholesterol biosynthesis, supporting its ethnopharmacological use (Adeneye, Adeyemi, & Agbaje, 2010).
Further Research and Development
- Laboratory Information Management Software : Research by Brusniak et al. (2019) on the development of a laboratory information management system, Optide-Hunter, for engineered mini-protein therapeutic workflow, highlights the importance of effective data management in the research and development of novel compounds like this compound (Brusniak et al., 2019).
Eigenschaften
CAS-Nummer |
156431-08-2 |
|---|---|
Molekularformel |
C32H42N2O14 |
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C32H42N2O14/c1-2-13-16(9-19-22-15(7-8-33-19)14-5-3-4-6-18(14)34-22)17(29(42)43)11-44-30(13)48-32-28(41)26(39)24(37)21(47-32)12-45-31-27(40)25(38)23(36)20(10-35)46-31/h2-6,11,13,16,19-21,23-28,30-41H,1,7-10,12H2,(H,42,43) |
InChI-Schlüssel |
CTPVWRJHVRXFPI-UHFFFAOYSA-N |
SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Kanonische SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Synonyme |
hunterioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
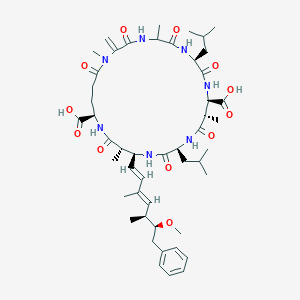
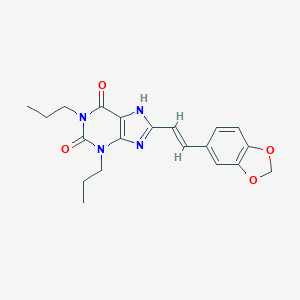

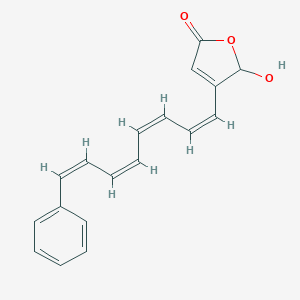
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
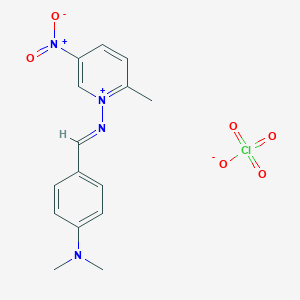
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)